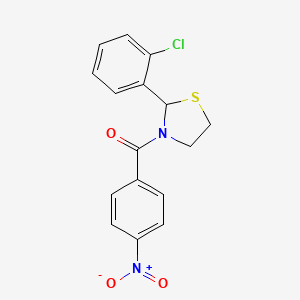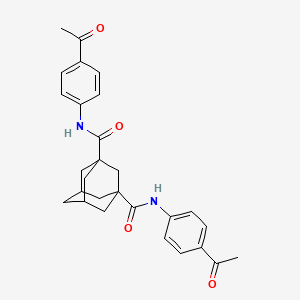
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol, also known as DM-PPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol acts as an antioxidant by scavenging free radicals and reactive oxygen species, which are known to cause oxidative damage to biological molecules. This compound also exhibits excellent metal chelating properties, which make it an effective probe for the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit excellent antioxidant properties in various biological systems, including in vitro and in vivo models. It has also been found to be non-toxic and has no adverse effects on the physiological functions of cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol has several advantages for use in lab experiments. It is easy to synthesize, highly pure, and exhibits excellent antioxidant and metal chelating properties. However, one limitation of this compound is that it can interfere with the activity of some enzymes, which may affect the results of certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol. One potential application is its use as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, this compound can be further modified to improve its metal chelating properties, which may lead to the development of more effective metal ion probes. Further research is also needed to investigate the potential side effects of this compound and to optimize its use in various biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits excellent antioxidant and metal chelating properties and has been investigated for its potential use as a fluorescent probe and therapeutic agent. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in various biological systems.
Métodos De Síntesis
The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol involves the reaction of 5,6-dimethyl-1H-benzimidazole with 2,6-dimethylphenol in the presence of a base and a dehydrating agent. The resulting product is then treated with propanol to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields of science. It has been found to possess excellent antioxidant properties and has been used as an antioxidant in various biological systems. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of various metal ions.
Propiedades
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-6-5-7-14(2)20(13)24-11-17(23)10-22-12-21-18-8-15(3)16(4)9-19(18)22/h5-9,12,17,23H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFLIVFKVNIORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C=NC3=C2C=C(C(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4994967.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![N-butyl-3-({[3-(1H-indol-1-yl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4994998.png)
![N-(1-naphthylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4995000.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)


![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)
![6-(2-fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4995048.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4995049.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4995059.png)
![2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4995060.png)